(Cyclopropylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride
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Overview
Description
(cyclopropylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride is a chemical compound that features a cyclopropylmethyl group and a thiophen-3-ylmethyl group attached to an amine, with the hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (cyclopropylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride typically involves the following steps:
Formation of the cyclopropylmethyl group: This can be achieved through the reaction of cyclopropylmethanol with a suitable halogenating agent to form cyclopropylmethyl halide.
Formation of the thiophen-3-ylmethyl group: Thiophen-3-ylmethyl halide can be synthesized by halogenation of thiophene followed by a Friedel-Crafts alkylation reaction.
Coupling of the two groups: The cyclopropylmethyl halide and thiophen-3-ylmethyl halide are then reacted with ammonia or a primary amine to form the desired amine compound.
Formation of the hydrochloride salt: The free amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (cyclopropylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride would follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(cyclopropylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives.
Scientific Research Applications
(cyclopropylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (cyclopropylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
- (cyclopropylmethyl)[(thiophen-2-yl)methyl]amine hydrochloride
- (cyclopropylmethyl)[(furan-3-yl)methyl]amine hydrochloride
- (cyclopropylmethyl)[(pyridin-3-yl)methyl]amine hydrochloride
Uniqueness
(cyclopropylmethyl)[(thiophen-3-yl)methyl]amine hydrochloride is unique due to the presence of both the cyclopropylmethyl and thiophen-3-ylmethyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2839138-23-5 |
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Molecular Formula |
C9H14ClNS |
Molecular Weight |
203.73 g/mol |
IUPAC Name |
1-cyclopropyl-N-(thiophen-3-ylmethyl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H13NS.ClH/c1-2-8(1)5-10-6-9-3-4-11-7-9;/h3-4,7-8,10H,1-2,5-6H2;1H |
InChI Key |
SVYNSFDPKPMHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2=CSC=C2.Cl |
Origin of Product |
United States |
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